3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide
Overview
Description
Scientific Research Applications
Efficient Synthesis Intermediates
"3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide" serves as a critical intermediate in the synthesis of complex molecules. For instance, it has been used in the efficient synthesis of rupatadine, a medication used to treat allergies. The reported method offers a simple, efficient, and environmentally friendly approach with a 65.9% overall yield, utilizing 5-methylnicotinic acid as the starting material (Guo, Lu, & Wang, 2015).
Synthesis of Nilotinib
Another application involves the synthesis of Nilotinib, a selective inhibitor of tyrosine kinase used in cancer treatment. The process involves a series of reactions starting from 3-acetylpyridine, leading to the formation of the key intermediate 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid, which is then amidated to achieve Nilotinib with an overall yield of 39.4% (Yankun et al., 2011).
Schiff Base Compound Synthesis
In a different study, a new Schiff base compound was synthesized by the condensation of equimolar 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine in a methanol solution. This compound was characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, showing excellent antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
Corrosion Inhibition
Research has also explored the use of derivatives of "3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide" in corrosion inhibition. Novel Schiff bases synthesized from this compound have been investigated for their effectiveness in inhibiting carbon steel corrosion in acidic media containing chloride, showing significant inhibition efficiency and suggesting a potential application in corrosion protection (El-Lateef et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with this compound are H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), and P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell) .
properties
IUPAC Name |
3-bromo-5-methylpyridin-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c1-4-2-5(7)6(8)9-3-4;/h2-3H,1H3,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMMWYIWWKYSBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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